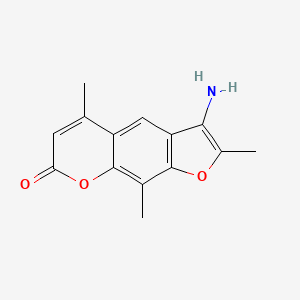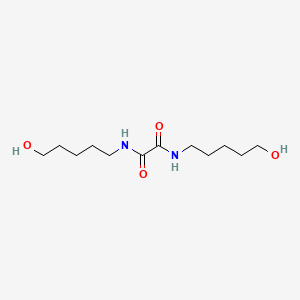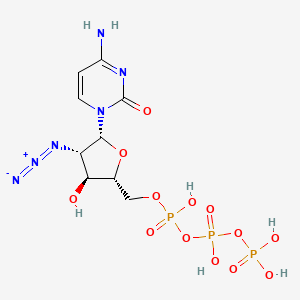
N-(Hydroxyphosphanyl)phosphonamidous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Hydroxyphosphanyl)phosphonamidous acid is a chemical compound characterized by the presence of both phosphonamidous and hydroxyphosphanyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hydroxyphosphanyl)phosphonamidous acid typically involves the reaction of phosphonodiamide with hydroxyphosphanyl compounds under controlled conditions. One common method includes the dealkylation of dialkyl phosphonates under acidic conditions (using hydrochloric acid) or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-(Hydroxyphosphanyl)phosphonamidous acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction could produce phosphine derivatives.
Aplicaciones Científicas De Investigación
N-(Hydroxyphosphanyl)phosphonamidous acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism by which N-(Hydroxyphosphanyl)phosphonamidous acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, altering their activity and affecting biochemical pathways. This interaction is often mediated through the formation of covalent bonds or coordination complexes with metal ions present in the enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phosphonic acids and phosphonamidous acids, such as aminophosphonic acids and organometallic phosphonic acids .
Uniqueness
N-(Hydroxyphosphanyl)phosphonamidous acid is unique due to its dual functional groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of complex chemical structures.
Propiedades
| 83045-14-1 | |
Fórmula molecular |
H5NO2P2 |
Peso molecular |
112.993 g/mol |
Nombre IUPAC |
N-hydroxyphosphanylphosphonamidous acid |
InChI |
InChI=1S/H5NO2P2/c2-4-1-5-3/h1-5H |
Clave InChI |
NIDWJXNETGUWBL-UHFFFAOYSA-N |
SMILES canónico |
N(PO)PO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Methyl 4'-methoxy-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14432946.png)
